molecular formula C26H24N2O4 B5310988 benzyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoate

benzyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoate

Cat. No.: B5310988
M. Wt: 428.5 g/mol
InChI Key: QVPDWKWMGQDIBK-PTGBLXJZSA-N
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Description

Benzyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its complex structure, which includes both amide and ester functional groups, making it a valuable subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Depending on the nucleophile, products can include various substituted esters and amides.

Scientific Research Applications

Benzyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and amide formation reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its complex structure and functional groups.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoate involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester with a simpler structure, used in flavoring and perfumes.

    Methyl acetate: A common ester used as a solvent in various industrial applications.

    Isopropyl benzoate: Similar in structure but with different alkyl groups, used in cosmetics and pharmaceuticals.

Uniqueness

Benzyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoate is unique due to its combination of ester and amide functional groups, which provide it with distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

benzyl 3-[[(E)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-24(32-19-21-12-6-2-7-13-21)16-17-27-26(31)23(18-20-10-4-1-5-11-20)28-25(30)22-14-8-3-9-15-22/h1-15,18H,16-17,19H2,(H,27,31)(H,28,30)/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPDWKWMGQDIBK-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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